molecular formula C8H16ClNO3 B2846966 Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride CAS No. 2344680-27-7

Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride

Cat. No. B2846966
CAS RN: 2344680-27-7
M. Wt: 209.67
InChI Key: DSPZVQDPMXZWOY-UEFILNELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride” is a complex organic molecule. It contains an ethyl group, an aminomethyl group, a hydroxyl group, a cyclobutane ring, a carboxylate group, and a hydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutane ring, a four-membered carbon ring, is a notable feature. The aminomethyl group is likely attached to one of the carbons in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aminomethyl and hydroxyl groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Heterocycles and Building Blocks

Research has demonstrated the synthesis of polyfunctionalized heterocyclic compounds through reactions of chloroacetylated β-enamino compounds, showcasing the reactivity of compounds similar to Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride. This includes the preparation of derivatives from β-amino α,β-unsaturated ketones, highlighting the compound's potential as a versatile synthetic intermediate for creating heterocycles (Braibante et al., 2002). Furthermore, a method for multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, using ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate, showcases the application of such compounds in creating a variety of functional materials (Ryabukhin et al., 2018).

Enzymatic Polymerization and Bioconjugation

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst, achieved in the presence of cyclodextrin at room temperature. This process exemplifies the use of cyclobutane derivatives in enzymatic polymerization, contributing to the development of cross-linked polymers (Pang et al., 2003). Additionally, the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has been studied using compounds like this compound, further understanding the bioconjugation processes (Nakajima & Ikada, 1995).

Synthesis and Structural Studies

The synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments demonstrates the potential of cyclobutane derivatives in creating complex bicyclic structures with amino acid fragments, indicating their importance in the synthesis of biologically active compounds (Vlasova et al., 2015). Moreover, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the use of these compounds in creating new polymeric materials with potential applications in various industries (Drujon et al., 1993).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)6-3-8(11,4-6)5-9;/h6,11H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPZVQDPMXZWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.